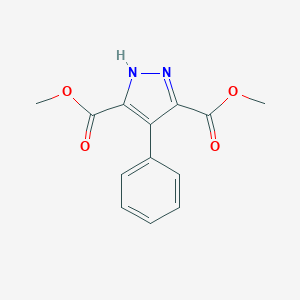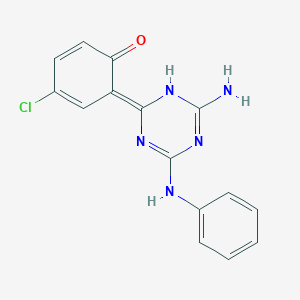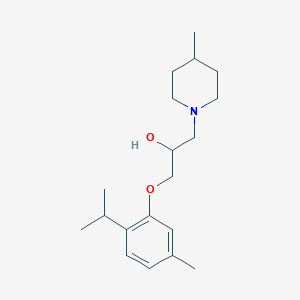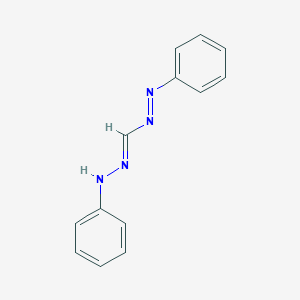![molecular formula C14H18ClNO3 B262516 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that is widely used to treat hyperlipidemia and dyslipidemia. Fenofibrate belongs to the class of drugs known as fibrates, which are known to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.
Wirkmechanismus
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant effects, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Fenofibrate has been shown to decrease triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also improves insulin sensitivity, reduces inflammation, and decreases oxidative stress. Fenofibrate has been shown to have a good safety profile, with few adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate is a widely used drug, with a well-established safety profile, making it an ideal candidate for laboratory experiments. However, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some experiments. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid can interact with other drugs, which can complicate experimental design.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. These include the potential use of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis. Further research is also needed to determine the optimal dosing and duration of treatment with 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. In addition, the potential interaction of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid with other drugs needs to be further explored. Finally, the development of new formulations of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid with improved pharmacokinetic properties could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid involves the reaction of 2-(4-chlorophenyl)ethylamine with 3-methyl-5-oxoheptanoic acid in the presence of a catalyst. The reaction yields 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid as a white crystalline solid, which can be further purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its therapeutic potential in treating hyperlipidemia and dyslipidemia. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has been shown to have beneficial effects on glucose metabolism, insulin resistance, inflammation, and oxidative stress. Fenofibrate has also been studied for its potential in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis.
Eigenschaften
Produktname |
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
5-[2-(4-chlorophenyl)ethylamino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18ClNO3/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
BJRQSWJMVBAJMZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)


![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
